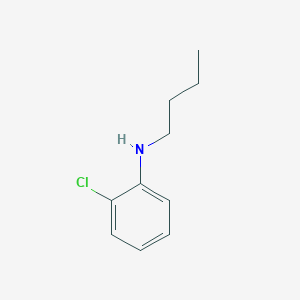

N-butyl-2-chloroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-butyl-2-chloroaniline: is an organic compound with the molecular formula C10H14ClN. It is a derivative of aniline, where the hydrogen atom in the para position is replaced by a butyl group, and the hydrogen atom in the ortho position is replaced by a chlorine atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Nitration and Reduction: One common method to synthesize N-butyl-2-chloroaniline involves the nitration of 2-chloronitrobenzene followed by reduction to form 2-chloroaniline.

Direct Alkylation: Another method involves the direct alkylation of 2-chloroaniline with butyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: N-butyl-2-chloroaniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form this compound derivatives with different functional groups.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring of this compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Chlorine, nitric acid, sulfuric acid.

Major Products Formed:

Oxidation: Nitroso and nitro derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Applications De Recherche Scientifique

Industrial Applications

N-butyl-2-chloroaniline has diverse applications across several industries:

| Application | Description |

|---|---|

| Dyes and Pigments | Used as an intermediate in the synthesis of reactive dyes and organic pigments. |

| Pharmaceuticals | Acts as a building block for various drugs, including anti-inflammatory agents. |

| Agrochemicals | Involved in the production of herbicides and pesticides. |

| Polymer Chemistry | Utilized in the synthesis of polymer additives and stabilizers. |

Research indicates that this compound exhibits biological activity that may have implications for environmental health:

- Toxicity Studies: Investigations have shown that this compound can be toxic to aquatic organisms, particularly microalgae like Nannochloropsis oculata, affecting their growth and photosynthetic efficiency due to oxidative stress mechanisms.

- Mutagenicity Testing: The compound has been evaluated for mutagenic potential using standard assays like the Ames test, which assesses its ability to induce mutations in Salmonella typhimurium .

Case Studies

-

Environmental Impact Study:

- A study assessed the effects of this compound on freshwater ecosystems. Results indicated significant toxicity levels at concentrations above 10 mg/L, leading to reduced algal biomass and impaired aquatic food webs.

- Pharmaceutical Development:

- Toxicological Assessment:

Mécanisme D'action

The mechanism of action of N-butyl-2-chloroaniline involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the target molecule .

Comparaison Avec Des Composés Similaires

2-Chloroaniline: Similar structure but lacks the butyl group.

N-butylaniline: Similar structure but lacks the chlorine atom.

2-Chloro-N-methylaniline: Similar structure with a methyl group instead of a butyl group.

Uniqueness: N-butyl-2-chloroaniline is unique due to the presence of both the butyl and chlorine substituents, which confer specific chemical and physical properties. These properties make it suitable for a wide range of applications in different fields .

Activité Biologique

N-butyl-2-chloroaniline is an aromatic amine that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity, and implications in health and disease.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H14ClN

- Molecular Weight : 185.68 g/mol

- CAS Number : 64985-31-5

The presence of the chloro substituent on the aniline ring significantly influences its biological activity by altering its electronic properties and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The chlorine atom and the butyl group affect the compound's binding affinity to enzymes and receptors, which can lead to alterations in biochemical pathways. For instance, studies indicate that similar compounds can inhibit certain enzymes involved in metabolic processes, thereby impacting cellular functions .

Toxicity Studies

Research has highlighted the potential toxicity of this compound. In vivo studies have shown that compounds with similar structures can be oxidized by cytochrome P450 enzymes in the liver, kidney, and lungs, leading to the formation of reactive metabolites that may cause cellular damage .

Table 1: Summary of Toxicity Studies

Case Studies

Several case studies have provided insights into the health implications associated with exposure to this compound:

- Occupational Exposure : A cohort study involving workers exposed to similar chlorinated anilines reported increased incidences of bladder cancer. The study indicated that prolonged exposure led to significant health risks, highlighting the need for monitoring and regulation in occupational settings .

- Environmental Impact : Investigations into contaminated sites have shown that chlorinated anilines can persist in the environment, posing risks to human health through water and soil contamination. Remediation efforts are crucial to mitigate these risks .

Research Findings

Recent research has focused on synthesizing derivatives of this compound with enhanced biological activity. For example, modifications to the chloro group have been shown to improve binding affinity to specific targets involved in cancer cell proliferation .

Table 2: Research Findings on Derivatives

| Compound | Activity | IC50 (µM) |

|---|---|---|

| This compound | Moderate cytotoxicity | 25 |

| 4-Chlorobenzylamine | High cytotoxicity | 5 |

| 3-Bromoaniline | Low cytotoxicity | 50 |

Propriétés

IUPAC Name |

N-butyl-2-chloroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN/c1-2-3-8-12-10-7-5-4-6-9(10)11/h4-7,12H,2-3,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJRWSALKDLMPRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC=CC=C1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.